Thieno[2,3-C]pyridine-3-carbaldehyde
Description
Thieno[2,3-C]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused thiophene-pyridine ring system with a formyl (-CHO) group at the 3-position. Its molecular formula is C₈H₅NOS, and its structure combines aromaticity with electrophilic reactivity at the aldehyde group, making it a versatile intermediate in medicinal and materials chemistry . The compound’s aldehyde group enables derivatization into thiosemicarbazones, hydrazones, and other pharmacophores, as seen in related pyridine-carbaldehyde systems .
Properties
IUPAC Name |
thieno[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROVCSZYJCRNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Based Synthesis via Acid-Catalyzed Cyclization
The foundational method for synthesizing thieno[2,3-c]pyridine derivatives involves cyclizing N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamides under acidic conditions. This approach, detailed in US3969358A , proceeds as follows:
-
Sulfonamide Formation :
2-Chloromethylthiophene reacts with N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide in ethanol under reflux to yield N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide. -
Cyclization :
The sulfonamide is treated with 12N HCl in ethanol at reflux (4 hours), followed by alkaline extraction and distillation to isolate thieno[2,3-c]pyridine.
Example :
-
Starting Material : 128.8 g sulfonamide
-
Conditions : 630 ml 12N HCl + 630 ml ethanol, reflux (4 hours)
Aldehyde Functionalization via α,β-Unsaturated Ketone Intermediates
PMC-Based Strategy Using Aromatic Aldehydes
A 2021 study (PMC8330742 ) describes synthesizing benzothieno[2,3-c]pyridines via α,β-unsaturated ketones. Although tailored for fluorinated analogs, this method adapts to thieno[2,3-c]pyridine-3-carbaldehyde by modifying the aldehyde component:
-
Schiff Base Formation :
2-Thienaldehyde reacts with NH₂–CH₂–CH(OR)₂ in benzene to form a Schiff base. -
Reduction and Tosylation :
Sodium borohydride reduces the Schiff base to N-[2,2-(OR)₂]ethyl-(2-thienyl)-methylamine, which is then tosylated with para-toluenesulfonyl chloride. -
Cyclization and Oxidation :
Acid-catalyzed cyclization yields thieno[2,3-c]pyridine, followed by MnO₂ oxidation to introduce the 3-carbaldehyde group.
Key Data :
Direct Formylation via Vilsmeier-Haack Reaction
Methodology and Conditions
The Vilsmeier-Haack reaction directly introduces a formyl group to electron-rich aromatic systems. For thieno[2,3-c]pyridine:
-
Reagent Preparation :
DMF and POCl₃ form the Vilsmeier reagent at 0–5°C. -
Reaction :
Thieno[2,3-c]pyridine is added, and the mixture is heated to 80°C for 6 hours. -
Workup :
Hydrolysis with NaOH yields the 3-carbaldehyde derivative.
Optimized Parameters :
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The aldehyde group undergoes classic redox transformations:
-
Oxidation to thieno[2,3-c]pyridine-3-carboxylic acid using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
-
Reduction to thieno[2,3-c]pyridine-3-methanol via NaBH₄ or LiAlH₄.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | Carboxylic acid | 85% | |
| Reduction | NaBH₄, MeOH, 0°C | Primary alcohol | 78% |
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic attacks, forming imines or hydrazones:
-
Schiff base formation with primary amines (e.g., aniline) in ethanol under reflux .
-
Hydrazone synthesis using hydrazines, relevant for pharmaceutical intermediates .
Example :
Cyclization and Heterocycle Formation
The aldehyde group facilitates cyclization to fused polyheterocycles:
-
Thorpe-Zeigler cyclization with ω-cyanoacetophenone or chloroacetonitrile under basic conditions (e.g., Na₂CO₃/EtOH) .
-
Intramolecular cyclization with active methylene compounds to form pyrano-thienopyridines .
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| ω-Cyanoacetophenone | NaOAc, EtOH, Δ | Pyrano-thienopyridine | 91% |
| Chloroacetonitrile | AcONa, EtOH, Δ | Thieno[2,3-c]pyridine acetonitrile derivative | 89% |
Alkylation and Arylation
The aldehyde’s α-position engages in cross-coupling reactions:
-
Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst .
-
Alkylation with alkyl halides (e.g., iodoethane) in the presence of NaH .
Example :
Condensation with Heterocyclic Amines
Reactions with piperazines or morpholines yield kinase inhibitor precursors :
| Amine | Conditions | Application |
|---|---|---|
| Piperazine | NaBH₃CN, MeOH | PI3K inhibitors |
| Morpholine | AcOH, Δ | Anticancer agents |
Photochemical and Electrochemical Reactions
Emerging studies highlight unconventional reactivity:
-
Photooxidation to carboxylic acids under UV light.
-
Electrochemical reduction to alcohols using Pt electrodes.
Biological Activity-Driven Modifications
Derivatives are tailored for kinase inhibition (e.g., PI3K, CDKs) :
Scientific Research Applications
Medicinal Chemistry
Thieno[2,3-C]pyridine-3-carbaldehyde has garnered attention for its potential as a kinase inhibitor , which is crucial in the development of targeted cancer therapies. The compound can interact with ATP-binding sites on kinases, inhibiting their activity and thus modulating signaling pathways involved in cell proliferation and survival.
Case Studies:
- Cancer Treatment: Research indicates that derivatives of thieno[2,3-C]pyridine are being explored for their efficacy against various cancers. For instance, substituted thieno[2,3-C]pyridines have shown promise as selective PI3 kinase inhibitors, which are vital in treating solid tumors such as lung and pancreatic cancers .
- Anti-inflammatory Agents: Thieno[2,3-C]pyridine derivatives are also being investigated for their anti-inflammatory properties, which may lead to new treatments for inflammatory diseases .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a crucial intermediate for synthesizing complex heterocyclic compounds. Its reactivity allows for various transformations, including oxidation and substitution reactions.
Applications:
- Synthesis of Heterocycles: The compound is utilized to create various substituted thieno[2,3-C]pyridine derivatives by reacting with different electrophiles. This versatility enables the development of novel compounds with potential biological activities.
- Building Block for Antimicrobial Agents: Thieno[2,3-C]pyridine has been incorporated into the synthesis of antimicrobial compounds that exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli. These derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Materials Science
This compound is also applied in the field of materials science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for use in electronic devices.
Industrial Applications:
- Organic Electronics: The compound's ability to form conductive films makes it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its application in these areas is ongoing, focusing on enhancing efficiency and stability in devices.
Summary of Findings
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of thieno[2,3-C]pyridine-3-carbaldehyde in biological systems often involves its interaction with specific molecular targets, such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby modulating various signaling pathways. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-C]pyridine core .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-2-carbaldehyde
Structural Differences :
- Ring Fusion Position : The thiophene ring is fused at the 2,3-positions of the pyridine ring, placing the aldehyde at the 2-position instead of the 3-position in the [2,3-C] isomer .
- Synthesis: Thieno[2,3-b]pyridine derivatives are more widely synthesized via cyclization of Schiff bases or reactions with aminoacetaldehyde dimethyl acetal, whereas [2,3-C] isomers often require specialized routes like thiourea cyclization (e.g., from ethyl 2-amino-6-methyltetrahydrothieno[2,3-c]pyridine-3-carboxylate) .
Physicochemical Properties :
- Both isomers share similar solubility in polar organic solvents (e.g., DMSO, acetone) due to their heteroaromatic and aldehyde functionalities .
- Spectral distinctions include IR peaks for [2,3-b] derivatives at ~2212 cm⁻¹ (C≡N) and 1650 cm⁻¹ (C=N), absent in the [2,3-C] analog, which instead shows stronger C=O stretching (~1700 cm⁻¹) .
Pyridine-3-carbaldehyde Thiosemicarbazones
Functional Group Reactivity :
- Pyridine-3-carbaldehydes form thiosemicarbazones via condensation with thiosemicarbazide, a reaction likely applicable to Thieno[2,3-C]pyridine-3-carbaldehyde .
Thieno[2,3-d]pyrimidine Derivatives
Comparative Data Table
Key Research Findings
Synthetic Accessibility: this compound is less synthetically accessible than its [2,3-b] isomer, necessitating multi-step routes involving amino esters and phenylisothiocyanate .
Reactivity : The aldehyde group in [2,3-C] derivatives undergoes condensation reactions akin to pyridine-3-carbaldehydes but with enhanced electronic effects from the thiophene ring .
Therapeutic Potential: While [2,3-b] derivatives excel in anticancer applications, [2,3-C] analogs are emerging as targeted anti-inflammatory agents, underscoring isomer-dependent bioactivity .
Biological Activity
Thieno[2,3-C]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of thieno[2,3-C]pyridine derivatives has been explored extensively. Various methods have been developed to obtain these compounds, often focusing on modifying the core structure to enhance biological activity. For instance, thieno[2,3-C]pyridine derivatives have shown promising results as ATP-competitive inhibitors of protein kinase C (PKC) isoforms, which are implicated in various diseases including cancer .
Table 1: Key Compounds and Their Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| CRT0066854 | PKC Inhibitor | Not specified | |
| Thieno[2,3-C]pyridine | Antimicrobial | 12.3 - 16.8 | |
| Benzothiazolyl-pyridine hybrids | Antiviral (H5N1, SARS-CoV-2) | 3.669 |
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of thieno[2,3-C]pyridine derivatives. For example, compounds derived from this scaffold have demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 µM .
- Antiviral Activity : Research indicates that certain thieno[2,3-C]pyridine derivatives possess antiviral properties, particularly against H5N1 and SARS-CoV-2 viruses. Compounds with specific substitutions have shown significant inhibition rates at low concentrations .
- Cytotoxicity : this compound has been evaluated for its cytotoxic effects against cancer cell lines. The derivatives exhibit varied cytotoxicity profiles, with some showing IC50 values as low as 2.11 µM against prostate cancer cells (PC-3) .
Case Studies
Case Study 1: Anticancer Properties
A study investigated the anticancer potential of thieno[2,3-C]pyridine derivatives on various cancer cell lines including HeLa and HGC-27. The results indicated that these compounds could inhibit cell proliferation effectively, with notable selectivity for cancer cells over normal cells .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of thieno[2,3-C]pyridine derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the structural modifications that enhanced the antimicrobial efficacy of these compounds compared to standard antibiotics .
Q & A
Q. What are the common synthetic routes for preparing Thieno[2,3-c]pyridine-3-carbaldehyde, and how are intermediates characterized?
this compound is typically synthesized via cyclization reactions. For example, Schiff base intermediates derived from thiophene-2-carboxaldehyde and aminoacetaldehyde dimethyl acetal can undergo thermal or acid-catalyzed cyclization . Key intermediates, such as 2-[(3,4-dimethoxy-benzylidene)-amino]-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester, are characterized using IR spectroscopy (C=O stretch at 1738 cm⁻¹, C=N at 2278 cm⁻¹) and NMR (e.g., 7.85 ppm singlet for aromatic protons) . Elemental analysis and mass spectrometry (e.g., m/z 403 for molecular ion peaks) are critical for confirming purity .
Q. How should Thieno[2,3-c]pyridine derivatives be stored to ensure stability?
Stability requires storage under inert atmospheres (e.g., nitrogen or argon) at room temperature, protected from light to prevent photodegradation. Evidence suggests that degradation products can form under oxidative conditions, necessitating rigorous exclusion of moisture and oxygen .
Q. What spectroscopic techniques are most reliable for structural elucidation of Thieno[2,3-c]pyridine derivatives?
1H/13C NMR and 2D NMR (e.g., COSY, HSQC) are essential for resolving aromatic and heterocyclic protons. IR spectroscopy identifies functional groups (e.g., C=O at 1738 cm⁻¹, C-S at 2589 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives .
Q. What intermediates are critical for synthesizing fused Thieno[2,3-c]pyridine systems?
Hydrazonoyl halides and thioamide derivatives (e.g., 2-benzofuran-2-yl-3-(phenylamino)-3-thioxopropanenitrile) serve as precursors for constructing pyrido[4,5]thieno[3,2-d]pyrimidines. Cyclocondensation with ω-bromoacetophenone or chloroacetonitrile yields fused heterocycles .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance biological activity in Thieno[2,3-c]pyridine derivatives?
Modifications at the C-2 carbamide position (e.g., aryloxy substitutions) improve selectivity for biological targets like E-selectin and ICAM-1. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro at C-3) enhance cytotoxicity against multidrug-resistant cancer cell lines . Microwave-assisted synthesis reduces reaction times and improves yields for high-throughput screening .
Q. What isomeric effects influence the photophysical properties of Thieno[2,3-c]pyridine-based gold(III) complexes?
Thieno[2,3-c]pyridine isomers exhibit extended π-conjugation compared to thieno[3,2-c]pyridine, leading to red-shifted emission in OLEDs. Gold(III) complexes with thieno[2,3-c]pyridine ligands demonstrate operational lifetimes ~1,000× longer due to reduced non-radiative decay pathways .
Q. How do structural modifications impact antimicrobial activity in fused Thieno[2,3-c]pyridines?
Introduction of triazolo or pyrimidine moieties (e.g., ethyl 7-aryl-9-methyl[1,2,4]triazolo[2”,3”-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylates) enhances Gram-positive antibacterial activity. Substituents at C-7 (e.g., methyl or phenyl groups) improve membrane penetration, as shown by MIC values against S. aureus .
Q. What methodologies enable the study of Thieno[2,3-c]pyridine derivatives in optoelectronic applications?
Time-resolved photoluminescence (TRPL) and cyclic voltammetry assess charge transport properties. For example, thieno[2,3-c]pyridine-based gold(III) complexes exhibit electroluminescence efficiencies of 12.8% at 610 nm, with HOMO/LUMO levels tuned via substituent effects .
Q. How can synthetic challenges in accessing Thieno[2,3-c]pyridine scaffolds be addressed?
Limited solubility of intermediates often hampers cyclization. Using polar aprotic solvents (e.g., DMF) at elevated temperatures (120–140°C) improves reaction efficiency. Alternative routes via 4-bromothiophene-3-carboxylic acid derivatives mitigate regioselectivity issues .
Q. What computational approaches are used to predict the binding affinity of Thieno[2,3-c]pyridine derivatives to kinase targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with adenosine A1 receptors or Lck tyrosine kinases. Pharmacophore models highlight the importance of hydrogen bonding at the C-3 aldehyde group and hydrophobic interactions with aryl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
